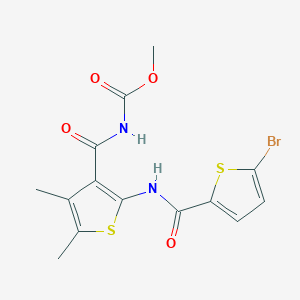

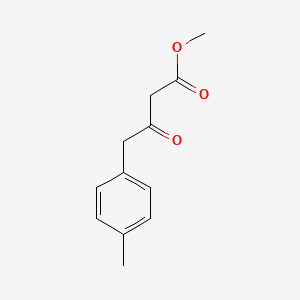

![molecular formula C16H13N3OS B2655768 N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide CAS No. 2097859-96-4](/img/structure/B2655768.png)

N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[2,4’-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide” is a complex organic compound. It consists of a 2,4’-bipyridine moiety, which is a type of bipyridine where the two pyridine rings are connected at the 2nd and 4th positions . This moiety is connected to a 4-methylthiophene-2-carboxamide group. Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water .

Aplicaciones Científicas De Investigación

Nitric Oxide Synthase Inhibition

Research has shown that certain nitrogen-substituted pyridine derivatives, including those related to the structure of N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide, act as potent and selective inhibitors of inducible nitric oxide synthase (NOS). This indicates a potential application in controlling nitric oxide production in various physiological and pathological processes (Connolly et al., 2004).

Synthesis and Molecular Docking in Drug Discovery

Studies have explored the synthesis of compounds similar to this compound, demonstrating their potential in pharmaceutical development. For example, certain synthesized compounds have shown significant interactions in molecular docking studies, particularly in the context of inhibiting tubulin polymerization, which is a mechanism relevant in anticancer drug development (Jayarajan et al., 2019).

Catalytic Applications in Chemical Synthesis

The compound's structural family has been explored for use in catalytic processes. For instance, nitrogen-containing heteroaromatics, akin to this compound, have been used in palladium-catalyzed aminocarbonylation reactions, which are significant in the synthesis of biologically important compounds (Takács et al., 2007).

Development of Antitumor Agents

Compounds structurally related to this compound have been investigated as potential antitumor agents. Research indicates that certain derivatives possess significant in vivo antitumor activity, suggesting their potential role in cancer treatment (Denny et al., 1987).

Photophysical Properties in Material Science

The compound’s class has applications in material science, particularly in exploring the photophysical properties and redox behavior of functionalized bipyridines in luminescent materials. Such studies are crucial for developing advanced materials in technologies like organic light-emitting diodes (OLEDs) (Neve et al., 1999).

Propiedades

IUPAC Name |

4-methyl-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-8-15(21-10-11)16(20)19-13-2-3-14(18-9-13)12-4-6-17-7-5-12/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMJJGOTQBCJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

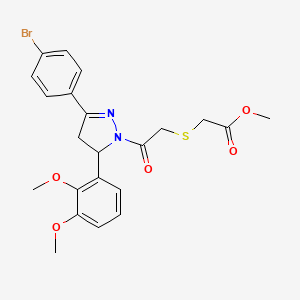

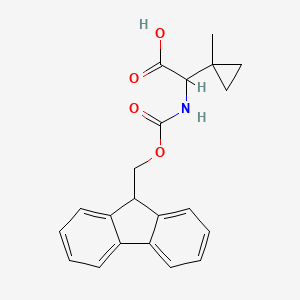

![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)

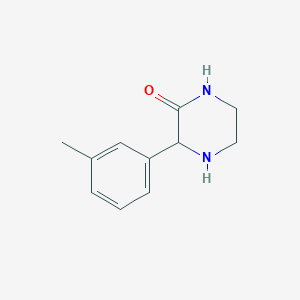

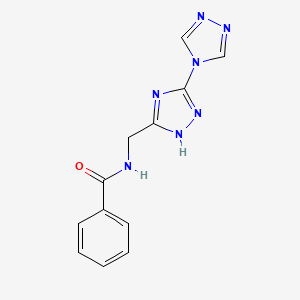

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

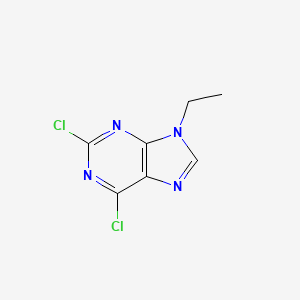

![4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2655697.png)

![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)

![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)